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molecular formula C10H12N2O3 B8490658 Methyl 2-acetamido-6-methylisonicotinate

Methyl 2-acetamido-6-methylisonicotinate

Cat. No. B8490658
M. Wt: 208.21 g/mol
InChI Key: QWGJDJORMIXMEH-UHFFFAOYSA-N
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Patent
US09302991B2

Procedure details

A mixture of methyl 2-acetamido-6-methylisonicotinate (1.99 g, 9.56 mmol, Step-1), 0.5M aqueous sodium hydroxide solution (20 mL, 10.0 mmol) and tetrahydrofuran (64 mL) is stirred at room temperature for 2.5 hours. The mixture is acidified by 2M hydrochloric acid and the organic solvent is removed by evaporation. The precipitate is collected by filtration and washed with diisopropyl ether to give 0.81 g (44% yield) of the title compound as a slight yellow solid.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH3:15])[N:14]=1)[C:8]([O:10]C)=[O:9])(=[O:3])[CH3:2].[OH-].[Na+].Cl>O1CCCC1>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH3:15])[N:14]=1)[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=O)OC)C=C(N1)C
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
64 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent is removed by evaporation
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C(=O)O)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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